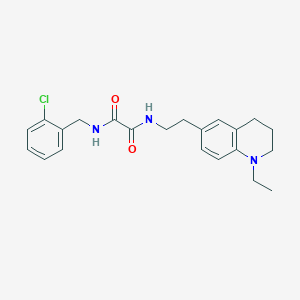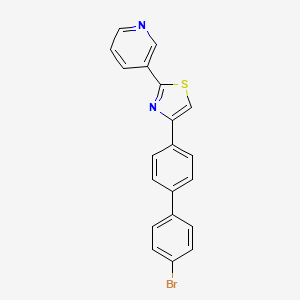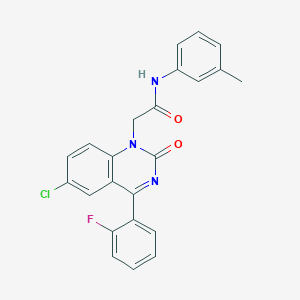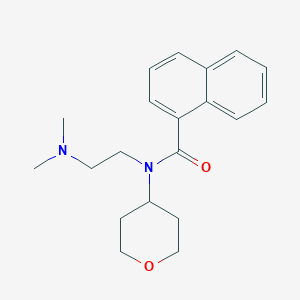![molecular formula C28H26N4O2S B2969922 N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536703-85-2](/img/structure/B2969922.png)
N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H26N4O2S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One-Step Synthesis of Maleimides
A study by Faul et al. (1999) demonstrated a one-step synthesis method for creating bisphenyl, bisheteroaryl, indolylaryl, and indolylcycloalkyl maleimides through the condensation of glyoxylate esters with acetamides. This process yields compounds in 67–99% efficiency, indicating a potentially relevant synthetic pathway for derivatives of the specified compound (Faul, Winneroski, & Krumrich, 1999).
Antimicrobial Agent Synthesis
Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated their antibacterial and antifungal activities. Some of these compounds showed promising activities against pathogenic microorganisms, indicating the potential of structurally related compounds for antimicrobial applications (Debnath & Ganguly, 2015).
Advanced Synthesis Techniques
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This study highlights the relevance of specific acetylation methods in producing pharmaceutical intermediates, potentially including those structurally similar to the specified compound (Magadum & Yadav, 2018).
Pharmacokinetics and Metabolism
Metabolism of Thiouracil Derivatives
A study by Dong et al. (2016) on the pharmacokinetics and disposition of thiouracil derivatives, including PF-06282999, offers insights into the metabolic stability and elimination mechanisms of structurally complex compounds. This research is crucial for understanding how similar compounds might behave in biological systems and their potential therapeutic applications (Dong et al., 2016).
Novel Antitumor Agents
Antitumor Activity of Pyrrolopyrimidine Derivatives
Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity. One compound showed effectiveness surpassing the reference drug doxorubicin, suggesting the therapeutic potential of structurally related acetamide derivatives in cancer treatment (Alqasoumi et al., 2009).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-2-3-9-19-14-16-20(17-15-19)29-24(33)18-35-28-31-25-22-12-7-8-13-23(22)30-26(25)27(34)32(28)21-10-5-4-6-11-21/h4-8,10-17,30H,2-3,9,18H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBMGHATWIMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)






![7-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2969855.png)

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)